molecular formula C16H18O2 B14326072 Phenol, 2-[1-(4-hydroxyphenyl)butyl]- CAS No. 104958-53-4

Phenol, 2-[1-(4-hydroxyphenyl)butyl]-

Cat. No.: B14326072
CAS No.: 104958-53-4
M. Wt: 242.31 g/mol
InChI Key: ZGAGORMLJGPTOY-UHFFFAOYSA-N
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Description

Phenol, 2-[1-(4-hydroxyphenyl)butyl]- is a synthetic phenolic compound of interest in specialized organic chemistry and materials science research. Phenolic compounds are widely investigated for their potential as building blocks in the synthesis of more complex molecules, owing to their reactive hydroxyl groups and aromatic rings . Researchers may explore its use in developing novel antioxidants, as the structural features of phenols can confer free radical scavenging activity . Additionally, its molecular structure suggests potential utility in polymer chemistry, for instance, as a monomer or cross-linking agent in the formation of phenolic resins or other advanced materials . The specific physicochemical properties, mechanism of action in any biological assay, and detailed research applications for this particular compound are not yet fully characterized in the readily available scientific literature and require further investigation by the research community. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult relevant safety data sheets prior to use.

Properties

CAS No.

104958-53-4

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

2-[1-(4-hydroxyphenyl)butyl]phenol

InChI

InChI=1S/C16H18O2/c1-2-5-14(12-8-10-13(17)11-9-12)15-6-3-4-7-16(15)18/h3-4,6-11,14,17-18H,2,5H2,1H3

InChI Key

ZGAGORMLJGPTOY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(C=C1)O)C2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Synthesis of 1-(4-Hydroxyphenyl)butyl Bromide

The side chain is prepared via Grignard reaction or nucleophilic substitution:

  • Grignard Approach :
    • 4-Methoxyphenylmagnesium bromide is reacted with 1,4-dibromobutane to yield 1-(4-methoxyphenyl)butyl bromide.
    • Demethylation with BBr₃ in dichloromethane affords 1-(4-hydroxyphenyl)butyl bromide.
  • Nucleophilic Substitution :
    • 4-Hydroxyphenethyl alcohol is converted to the corresponding tosylate, then elongated via SN2 reactions with bromobutane derivatives.

Alkylation of Phenol

Protected phenol (e.g., as methyl ether) undergoes alkylation under basic conditions:
$$
\text{Ph-OCH}3 + \text{1-(4-Hydroxyphenyl)butyl Br} \xrightarrow{\text{NaOH, TBAB}} \text{Ph-OCH}3-\text{(CH}2\text{)}4-\text{C}6\text{H}4\text{OH} + \text{NaBr}
$$

  • Conditions : Tetrabutylammonium bromide (TBAB) as phase-transfer catalyst, 40–60°C, 12–24 hours.
  • Yield : ~65–70% (extrapolated from analogous alkylations in).

Deprotection

The methyl ether is cleaved using BBr₃ or HBr/acetic acid:
$$
\text{Ph-OCH}3-\text{(CH}2\text{)}4-\text{C}6\text{H}4\text{OH} \xrightarrow{\text{BBr}3} \text{Phenol, 2-[1-(4-hydroxyphenyl)butyl]-}
$$

  • Yield : >85%.

Synthetic Route 2: Ullmann-Type Coupling for Direct Aryl-Alkyl Bond Formation

Substrate Preparation

  • 2-Iodophenol and 1-(4-hydroxyphenyl)butanol are synthesized as coupling partners.
  • Protection of hydroxyl groups as acetates prevents side reactions.

Copper-Catalyzed Coupling

The reaction employs a Ullmann coupling protocol:
$$
\text{2-AcO-C}6\text{H}4\text{I} + \text{AcO-C}6\text{H}4\text{-(CH}2\text{)}4\text{OH} \xrightarrow{\text{CuI, L-Proline, K}3\text{PO}4} \text{2-AcO-C}6\text{H}4-\text{(CH}2\text{)}4-\text{C}6\text{H}4\text{OAc}
$$

  • Conditions : 110°C, DMSO, 24 hours.
  • Yield : ~50–60% (based on similar couplings in).

Deprotection and Purification

Saponification with NaOH/EtOH removes acetate groups:
$$
\text{2-AcO-C}6\text{H}4-\text{(CH}2\text{)}4-\text{C}6\text{H}4\text{OAc} \xrightarrow{\text{NaOH}} \text{Phenol, 2-[1-(4-hydroxyphenyl)butyl]-}
$$

  • Yield : ~90%.

Synthetic Route 3: Reductive Amination Followed by Oxidation

Synthesis of 4-(4-Hydroxyphenyl)butan-2-one

A ketone intermediate is prepared via Friedel-Crafts acylation:
$$
\text{C}6\text{H}5\text{OH} + \text{CH}2=\text{CHCOCl} \xrightarrow{\text{AlCl}3} \text{4-HO-C}6\text{H}4\text{COCH}2\text{CH}3
$$

  • Yield : ~60%.

Reductive Amination with 2-Aminophenol

The ketone reacts with 2-aminophenol under reductive conditions:
$$
\text{4-HO-C}6\text{H}4\text{COCH}2\text{CH}3 + \text{2-H}2\text{N-C}6\text{H}4\text{OH} \xrightarrow{\text{NaBH}3\text{CN}} \text{Phenol, 2-[1-(4-hydroxyphenyl)butyl]-}
$$

  • Conditions : Methanol, rt, 12 hours.
  • Yield : ~40–50%.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Advantages Challenges
Alkylation Grignard, SN2, deprotection 65–70% High selectivity; scalable Multiple protection/deprotection steps
Ullmann Coupling Copper catalysis, coupling 50–60% Direct C–C bond formation High temperatures; moderate yields
Reductive Amination Friedel-Crafts, reductive amination 40–50% Avoids halogens Low yields; competing side reactions

Mechanistic Insights and Optimization Strategies

Alkylation Pathway

  • Nucleophilic Attack : The phenoxide ion attacks the electrophilic carbon of the butyl bromide, facilitated by phase-transfer catalysts.
  • Side Reactions : Over-alkylation is mitigated by using bulky bases (e.g., K₂CO₃) and controlled stoichiometry.

Ullmann Coupling

  • Copper-Mediated Mechanism : Oxidative addition of aryl iodide to Cu(I), followed by transmetallation and reductive elimination.
  • Ligand Effects : Chelating ligands like L-proline enhance reaction rates and yields.

Reductive Amination

  • Iminium Formation : The ketone reacts with the amine to form an imine intermediate, which is reduced in situ.
  • Acid Catalysis : Trace acetic acid accelerates imine formation.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[1-(4-hydroxyphenyl)butyl]- undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

Phenol, 2-[1-(4-hydroxyphenyl)butyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2-[1-(4-hydroxyphenyl)butyl]- involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Substituent Length and Branching

  • Target Compound: The butyl chain (4-carbon) introduces greater lipophilicity compared to shorter chains (e.g., methyl or ethyl) in analogs like 2,4'-Bisphenol A (dimethylmethane bridge) .
  • 2,4'-Bisphenol A (CAS 837-08-1): Contains a dimethylmethane bridge linking two hydroxyphenyl groups, resulting in a compact structure with LogP = 3.30 .
  • Phenol,4-(1-phenylethyl) (CAS 1988-89-2): Features a phenylethyl substituent (2-carbon chain with an aromatic terminus), molecular weight = 198.26, and higher steric bulk compared to the target compound .

Table 1: Structural and Physicochemical Comparisons

Compound Substituent Molecular Weight LogP Key Features
Phenol, 2-[1-(4-hydroxyphenyl)butyl]- Butyl-4-hydroxyphenyl ~270* ~4.5* Long-chain lipophilicity
2,4'-Bisphenol A Dimethylmethane bridge 228.29 3.30 Compact, dual hydroxyphenyl groups
Phenol,4-(1-phenylethyl) Phenylethyl 198.26 N/A Aromatic terminus, moderate bulk
1-Ferrocenyl-1,2-bis-(4-hydroxyphenyl)-but-1-ene Ferrocenyl + butenyl ~480 N/A Organometallic, anticancer potential

*Estimated based on structural analogs.

Position of Hydroxyl Groups

  • Ortho vs. Para Substitution: The target compound’s hydroxyl group is in the para position on the terminal phenyl ring, similar to 2,4'-Bisphenol A, which has para-hydroxyl groups. This arrangement enhances hydrogen-bonding capacity and electronic effects compared to ortho-substituted analogs like Phenol,2-[1-(4-hydroxyphenyl)-1-methylethyl]- .

Analytical Techniques

  • HPLC Analysis: Phenol,2-[1-(4-hydroxyphenyl)-1-methylethyl]- is analyzed using reverse-phase HPLC (Newcrom R1 column), indicating that the target compound’s longer chain may require adjusted retention times .

Enzyme Inhibition Potential

  • Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA) Inhibition: Phenolic derivatives with heteroaryl thioethanones () show inhibitory activity, suggesting that the target compound’s bulky substituents may modulate similar bioactivity .

Anticancer Research

    Q & A

    Q. What are the recommended synthetic routes for Phenol, 2-[1-(4-hydroxyphenyl)butyl]-?

    • Methodological Answer : Synthesis typically involves alkylation or Friedel-Crafts reactions. For example, a biphenyl structure can be functionalized via nucleophilic substitution using 4-hydroxyphenylbutyl bromide under acidic conditions. Post-synthesis purification often employs crystallization in solvents like ethyl acetate, followed by characterization via 1^1H NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

    Q. Which analytical techniques are most effective for characterizing this compound?

    • Methodological Answer :
    • Chromatography : Reverse-phase HPLC with a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) ensures separation and purity assessment .
    • Spectroscopy : 1^1H NMR (for substituent positioning) and HRMS (for molecular weight validation) are critical. Infrared (IR) spectroscopy can confirm hydroxyl and aromatic C-H stretches .

    Q. How do physicochemical properties (e.g., log Kow, pKa) influence experimental design?

    • Methodological Answer :
    • log Kow (Octanol-water partition coefficient) : Estimated at ~5.0 (similar to BPAP, a structural analog), guiding solvent selection for extraction (e.g., solid-phase extraction with C18 cartridges) .
    • pKa : Predicted ~10.2 (based on phenolic analogs), affecting ionization in aqueous solutions. Buffers should maintain pH below 8.5 to ensure protonation during HPLC analysis .

    Advanced Research Questions

    Q. How can conflicting solubility data across studies be systematically resolved?

    • Methodological Answer :
    • Replicate Conditions : Standardize solvents (e.g., methanol, ethyl acetate) and temperatures (25°C ± 1°C) to compare results.
    • Thermodynamic Analysis : Use reaction calorimetry (e.g., ΔrH° measurements) to assess solubility thermodynamics, referencing NIST thermochemistry protocols .
    • Statistical Validation : Apply ANOVA to evaluate inter-laboratory variability, particularly for polar aprotic solvents .

    Q. What strategies optimize HPLC mobile phase conditions for this compound?

    • Methodological Answer :
    • Buffer Selection : Sodium acetate (pH 4.6) with 1-octanesulfonate enhances ion-pairing for phenolic compounds, reducing tailing .
    • Gradient Elution : Start with 60:40 methanol:buffer, increasing to 80:20 over 15 minutes to resolve co-eluting impurities.
    • Column Choice : C18 columns (5 µm particle size) provide optimal retention and peak symmetry .

    Q. How do structural analogs (e.g., Bisphenol M) inform reaction mechanism studies?

    • Methodological Answer :
    • Comparative Kinetics : Study substituent effects (e.g., butyl vs. isopropyl groups) via Arrhenius plots to assess steric/electronic impacts on alkylation rates .
    • Computational Modeling : Density Functional Theory (DFT) calculates activation energies for intermediates, validated by experimental rate constants .

    Q. What methodologies address contradictions in biological activity data?

    • Methodological Answer :
    • Dose-Response Curves : Use Hill slope analysis to compare EC50 values across cell lines (e.g., HepG2 vs. MCF-7) .
    • Metabolite Profiling : LC-MS/MS identifies phase I/II metabolites, clarifying whether discrepancies arise from differential metabolism .

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